5-(呋喃-2-基)-N-(4-(2-氧代-2-((噻吩-2-基甲基)氨基)乙基)苯基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

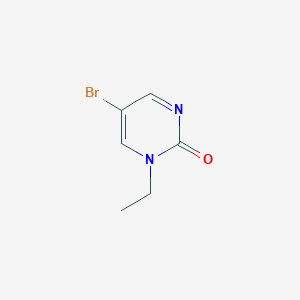

The compound "5-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as furan, thiophene, isoxazole, and carboxamide functionalities. These heterocycles are known to contribute to various chemical properties and biological activities, which makes the compound of significant interest in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related furan-based heterocyclic compounds has been reported in the literature. For instance, furan-2-carboxylic acid hydrazide has been used as a starting material to synthesize 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol, with the structures confirmed by elemental analyses, IR, and 1H-NMR spectra . Additionally, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling to produce various analogues . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate isoxazole and thiophen-2-ylmethylamino substituents.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings that are known to impart specific chemical characteristics. The furan ring is oxygen-containing and can participate in aromatic pi-pi interactions, while the thiophene ring is sulfur-containing and known for its electronic properties . The isoxazole ring is a versatile heterocycle often used in drug design due to its bioisosteric properties with other important biological motifs . The carboxamide group is a common feature in drug molecules, contributing to hydrogen bonding and molecular recognition .

Chemical Reactions Analysis

The reactivity of furan-based compounds with various nucleophiles and bases has been extensively studied. For example, ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate has been shown to react with bases to form different products, including thioamides of furylacetic acid . Arylation of furan-2-carboxylic acids has led to the synthesis of various heterocyclic derivatives, such as 1,2,4-thiadiazole and 1,3,4-oxadiazole . These reactions highlight the potential for the compound to undergo a variety of chemical transformations, which could be exploited in the synthesis of new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide" are not directly reported, the properties of similar furan-based compounds can provide some insights. The presence of heteroatoms such as oxygen and sulfur in the furan and thiophene rings, respectively, can influence the electron distribution and polarity of the molecule . The carboxamide functionality is known to contribute to the solubility and hydrogen bonding capacity of the compound . These properties are crucial in determining the compound's behavior in biological systems and its potential as a therapeutic agent.

科学研究应用

化学合成和结构分析

- 呋喃和噻吩衍生物已由呋喃-2-羧酸酰肼合成。这些化合物,包括5-呋喃-2-基[1,3,4]恶二唑-2-硫醇和5-呋喃-2-基-4H-[1,2,4]-三唑-3-硫醇,通过元素分析、红外光谱和1H-NMR光谱表征,表明它们具有进一步化学和药理学研究的潜力 (Koparır, Çetin, & Cansiz, 2005).

抗菌活性

- 从呋喃-2-碳酰肼开始的唑类衍生物已被合成并表现出抗菌活性。合成涉及创建1,3,4-恶二唑、1,3-噻唑烷和1,2,4-三唑衍生物,其中一些对被测微生物表现出活性 (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

抗原生动物剂

- 新型双阳离子咪唑并[1,2-a]吡啶和四氢-咪唑并[1,2-a]吡啶,由包括5-(4-氨基苯基)-呋喃-2-基衍生物在内的化合物合成,被研究为抗原生动物剂。这些化合物显示出很强的DNA亲和力,并在体外和体内对原生动物感染表现出显着的活性 (Ismail 等人,2004).

催化合成和生物活性

- 一系列由涉及呋喃-2-羰基的反应合成的查耳酮衍生物表现出潜在的抗氧化特性。这些化合物通过ADMET、QSAR和分子建模研究进行评估,揭示了显着的抗氧化活性和与蛋白酪氨酸激酶的相互作用 (Prabakaran, Manivarman, & Bharanidharan, 2021).

属性

IUPAC Name |

5-(furan-2-yl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c25-20(22-13-16-3-2-10-29-16)11-14-5-7-15(8-6-14)23-21(26)17-12-19(28-24-17)18-4-1-9-27-18/h1-10,12H,11,13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMVFSIIMGYEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2508435.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2508436.png)

![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2508444.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)